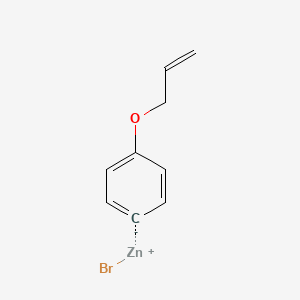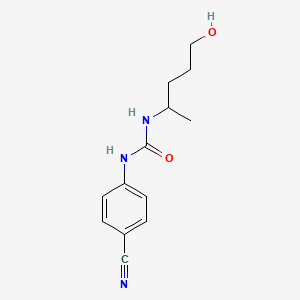
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a hydroxypentan-2-yl group attached to a urea moiety
准备方法
The synthesis of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 5-hydroxypentan-2-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the urea nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It may be used in the development of new materials or as a component in various industrial processes.
作用机制
The mechanism of action of 1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea involves its interaction with specific molecular targets and pathways. The cyanophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypentan-2-yl group can influence the compound’s solubility and bioavailability, affecting its overall efficacy. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
1-(4-Cyanophenyl)-3-(5-hydroxypentan-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Cyanophenyl)-3-(5-hydroxyhexan-2-yl)urea: Similar structure but with an additional carbon in the alkyl chain.
1-(4-Cyanophenyl)-3-(5-hydroxypentan-3-yl)urea: Similar structure but with the hydroxyl group on a different carbon.
1-(4-Cyanophenyl)-3-(5-hydroxybutan-2-yl)urea: Similar structure but with a shorter alkyl chain.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-(5-hydroxypentan-2-yl)urea |
InChI |
InChI=1S/C13H17N3O2/c1-10(3-2-8-17)15-13(18)16-12-6-4-11(9-14)5-7-12/h4-7,10,17H,2-3,8H2,1H3,(H2,15,16,18) |
InChI 键 |
GHLBEQITTCRETD-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCO)NC(=O)NC1=CC=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


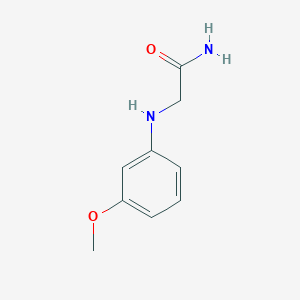
![2',2',4-trimethyl-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,5'-[1,3]dioxane]-4',6'-dione](/img/structure/B14896856.png)

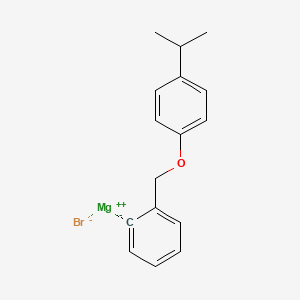
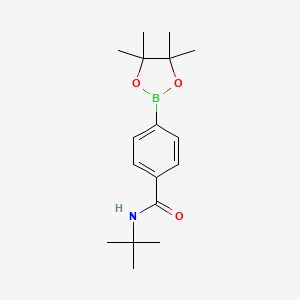
![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)

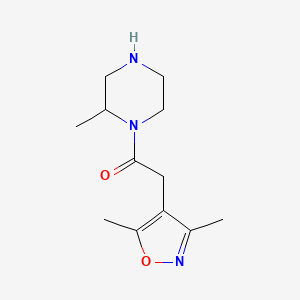
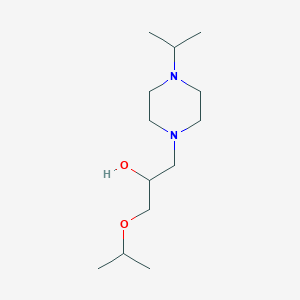
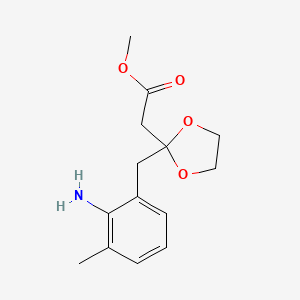

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)
